Fmoc-Phe-Gly-OH Fmoc-Phe-Gly-OH Fmoc-phenylalanyl-glycine

Brand Name: Vulcanchem
CAS No.: 169624-67-3
VCID: VC21539497
InChI: InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H24N2O5
Molecular Weight: 444.5 g/mol

Fmoc-Phe-Gly-OH

CAS No.: 169624-67-3

Cat. No.: VC21539497

Molecular Formula: C26H24N2O5

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Phe-Gly-OH - 169624-67-3

CAS No. 169624-67-3
Molecular Formula C26H24N2O5
Molecular Weight 444.5 g/mol
IUPAC Name 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid
Standard InChI InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Standard InChI Key WJQWIPAQNBOEBX-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Structure and Properties

Molecular Structure

Fmoc-Phe-Gly-OH (CID: 11328236) has the molecular formula C26H24N2O5 and a molecular weight of 444.5 g/mol . The structure consists of three key components: the Fmoc protecting group, a phenylalanine (Phe) residue, and a glycine (Gly) residue. The IUPAC name is 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid . The structural features include:

  • An Fmoc group protecting the amino terminus

  • A phenylalanine residue with its characteristic benzyl side chain

  • A glycine residue with a free carboxylic acid group at the C-terminus

  • Two amide bonds: one connecting the Fmoc group to phenylalanine and another linking phenylalanine to glycine

The compound has a chiral center at the α-carbon of the phenylalanine residue, giving it an S-configuration that corresponds to the L-isomer commonly found in natural proteins .

Physical and Chemical Properties

Fmoc-Phe-Gly-OH is typically a white crystalline solid with the following properties:

PropertyValue
Molecular Weight444.5 g/mol
Chemical FormulaC26H24N2O5
Physical StateSolid
SolubilitySoluble in DMF, DMSO; Partially soluble in alcohols; Poorly soluble in water
Melting PointApproximately 180-185°C
Optical Rotation[α]D20 (typical range for Fmoc-protected peptides)
Storage Conditions-20°C, protected from light and moisture

The Fmoc group is stable under acidic conditions but can be cleaved under basic conditions, particularly with secondary amines such as piperidine or dipropylamine . This selective deprotection property makes it highly valuable in peptide synthesis strategies.

Synthesis and Preparation

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-Gly-OH is most commonly prepared using solid-phase peptide synthesis (SPPS) with the Fmoc protection strategy. The synthesis typically follows these steps:

  • Attachment of the first amino acid (glycine) to a solid support (resin)

  • Removal of the Fmoc protecting group from glycine using basic conditions (typically 20-25% piperidine in DMF)

  • Coupling of Fmoc-Phe-OH to the resin-bound glycine using coupling agents such as HBTU, HATU, or DIC/HOBt

  • Cleavage of the dipeptide from the resin using an appropriate cleavage mixture (typically TFA-based)

This method provides high yields and purity, though careful optimization of reaction conditions is necessary to prevent side reactions such as aspartimide formation when aspartic acid is present in the sequence .

Solution-Phase Synthesis

Alternatively, Fmoc-Phe-Gly-OH can be synthesized in solution using a fragment condensation approach:

  • Protection of the amino group of phenylalanine with the Fmoc group

  • Activation of the carboxyl group of Fmoc-Phe-OH

  • Coupling with glycine ester

  • Selective hydrolysis of the C-terminal ester

The solution-phase synthesis can be advantageous for large-scale production but may require additional purification steps compared to SPPS .

Applications in Research and Industry

Peptide Synthesis

Fmoc-Phe-Gly-OH serves as a valuable building block in the synthesis of more complex peptides. The pre-formed dipeptide unit can increase the efficiency of coupling reactions, especially in sequences that might otherwise be difficult to synthesize . Its applications include:

  • Synthesis of peptides with poly-glycine sequences

  • Assembly of bioactive peptides for pharmaceutical research

  • Development of peptide libraries for drug discovery

  • Creation of peptide-based materials and scaffolds

Drug Development

This compound plays a significant role in the development of peptide-based therapeutics:

  • Used in the synthesis of peptide drugs targeting various diseases

  • Component in the preparation of enzyme inhibitors

  • Building block for peptide-based antibiotics

  • Development of peptide hormones and their analogs

Bioconjugation and Antibody-Drug Conjugates

Fmoc-Phe-Gly-OH is utilized in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The phenylalanine-glycine sequence serves as a recognition site for specific proteases, allowing for controlled release of cytotoxic drugs at target sites .

Self-Assembly and Biomaterials

Research has demonstrated that Fmoc-protected peptides, including those containing phenylalanine and glycine residues, can self-assemble into supramolecular structures such as fibrils, hydrogels, and nanotubes. These materials have applications in:

  • Tissue engineering and regenerative medicine

  • Drug delivery systems

  • Biosensors and diagnostic platforms

  • Wound healing and antimicrobial surfaces

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and purity of Fmoc-Phe-Gly-OH. Typical 1H NMR spectra of this compound show characteristic signals:

Chemical Shift (ppm)Assignment
7.2-7.9Aromatic protons (Fmoc and Phe)
7.0-7.5Amide NH protons
4.2-4.5α-CH of Phe and CH2 of Fmoc
3.7-4.0CH2 of Gly
2.8-3.2β-CH2 of Phe

13C NMR spectra further confirm the structure with signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons .

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

IR spectroscopy of Fmoc-Phe-Gly-OH typically shows characteristic absorption bands:

  • Amide I band (C=O stretching): ~1650-1680 cm-1

  • Amide II band (N-H bending and C-N stretching): ~1520-1550 cm-1

  • Carboxylic acid (C=O stretching): ~1700-1725 cm-1

  • Aromatic C=C stretching: ~1600-1620 cm-1 and ~1450-1500 cm-1

Biological Activity and Interactions

Enzymatic Recognition

The phenylalanine-glycine sequence in Fmoc-Phe-Gly-OH can be recognized by specific proteases, making it valuable in the design of enzyme-responsive materials and drug delivery systems. This property is particularly exploited in the development of cleavable linkers for antibody-drug conjugates .

Cell Interactions

Studies on similar Fmoc-protected peptides have shown that they can interact with cell membranes and influence cellular processes such as:

  • Cell adhesion and proliferation

  • Cell signaling pathways

  • Gene expression

  • Cellular metabolism

These properties make Fmoc-Phe-Gly-OH and related compounds valuable tools in tissue engineering and regenerative medicine.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of Fmoc-Phe-Gly-OH exist, each with distinct properties:

CompoundMolecular FormulaMolecular WeightKey Differences
Fmoc-Gly-Phe-OHC26H24N2O5444.5 g/molReversed sequence (Gly-Phe instead of Phe-Gly)
Fmoc-Phe-Gly-Gly-OHC28H27N3O6501.5 g/molAdditional glycine residue
Fmoc-Gly-Gly-Phe-OHC28H27N3O6501.5 g/molDifferent sequence arrangement
Fmoc-Phe-Ala-OHC27H26N2O5458.5 g/molAlanine instead of glycine

The reversed sequence in Fmoc-Gly-Phe-OH can significantly affect the self-assembly properties and biological recognition of the peptide .

Functional Differences

Fmoc-Phe-Gly-OH differs from its analogs in several functional aspects:

Recent Research Developments

Recent research on Fmoc-Phe-Gly-OH and related compounds has focused on several innovative applications:

Self-Assembling Hydrogels

Studies have shown that Fmoc-protected dipeptides, including those containing phenylalanine and glycine residues, can self-assemble into fibrillar networks that form hydrogels. These materials have potential applications in drug delivery, tissue engineering, and wound healing .

Coassembled Hybrid Materials

Research has demonstrated that Fmoc-protected peptides can coassemble with other Fmoc-peptides to form hybrid materials with tunable properties. For example, the coassembly of Fmoc-Gly-Pro-Hyp with Fmoc-Phe-Phe produces hydrogels with enhanced mechanical properties and stability compared to the individual components .

Improvements in Fmoc Deprotection Strategies

Recent work has focused on developing alternative deprotection reagents to piperidine, such as dipropylamine (DPA), which can reduce unwanted side reactions like aspartimide formation during peptide synthesis .

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